N-[2-(Cyclohex-1-EN-1-YL)ethyl]-2-{[2-(3-methylpiperidin-1-YL)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}acetamide
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Overview
Description
N-[2-(Cyclohex-1-EN-1-YL)ethyl]-2-{[2-(3-methylpiperidin-1-YL)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}acetamide is a complex organic compound with a unique structure that combines elements of cyclohexene, piperidine, thiazolopyrimidine, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohex-1-EN-1-YL)ethyl]-2-{[2-(3-methylpiperidin-1-YL)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the cyclohexene and piperidine intermediates. These intermediates are then reacted with thiazolopyrimidine and acetamide derivatives under specific conditions to form the final compound. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced techniques such as microwave-assisted synthesis or high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohex-1-EN-1-YL)ethyl]-2-{[2-(3-methylpiperidin-1-YL)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(Cyclohex-1-EN-1-YL)ethyl]-2-{[2-(3-methylpiperidin-1-YL)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(Cyclohex-1-EN-1-YL)ethyl]-2-{[2-(3-methylpiperidin-1-YL)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the complex structure of the target compound.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with a different core structure but similar functional groups.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): Another complex molecule with distinct structural features.
Uniqueness
N-[2-(Cyclohex-1-EN-1-YL)ethyl]-2-{[2-(3-methylpiperidin-1-YL)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}acetamide stands out due to its unique combination of cyclohexene, piperidine, thiazolopyrimidine, and acetamide moieties, which confer specific chemical and biological properties not found in simpler or structurally different compounds.
Properties
Molecular Formula |
C21H29N5OS2 |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H29N5OS2/c1-15-6-5-11-26(12-15)21-25-19-18(29-21)20(24-14-23-19)28-13-17(27)22-10-9-16-7-3-2-4-8-16/h7,14-15H,2-6,8-13H2,1H3,(H,22,27) |
InChI Key |
IJXPCTAXZPBJIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
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